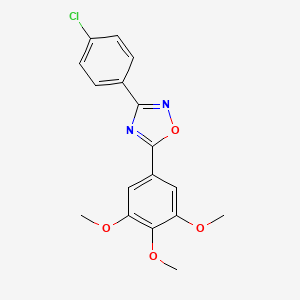

3-(4-氯苯基)-5-(3,4,5-三甲氧基苯基)-1,2,4-噁二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole and related derivatives often involves multi-step processes, including cyclization reactions and oxidative conditions. For example, Bhosale et al. (2017) reported the synthesis of related compounds using ultrasound-assisted synthesis, which offers advantages such as simplicity, eco-friendliness, and high yields compared to traditional methods. Similarly, Ramazani and Rezaei (2010) developed an efficient one-pot, four-component condensation method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives, providing an alternative approach to the synthesis of fully substituted oxadiazole derivatives (Bhosale, S. K., Deshpande, S., & Wagh, R., 2017); (Ramazani, A., & Rezaei, A., 2010).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, including 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole, is often confirmed through spectroscopic techniques and X-ray crystallography. For instance, compounds related to the title compound have been characterized by IR, 1H NMR, 13C NMR, and X-ray diffraction analyses, revealing detailed insights into their molecular conformations and stabilizing interactions such as hydrogen bonding and π-π stacking interactions (Saberi, A., et al., 2009).

Chemical Reactions and Properties

3-(4-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole and its derivatives participate in various chemical reactions, contributing to their broad spectrum of biological activities. These compounds have been synthesized and tested for different bioactivities, including antifungal, anticancer, and antibacterial activities. Their reactivity and functional group transformations are crucial for their biological applications and pharmacological profiles (Chen, C.-J., et al., 2007); (Jin, L., et al., 2006).

Physical Properties Analysis

The physical properties of 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole derivatives, such as solubility, melting points, and stability, are influenced by their molecular structure. The X-ray crystal structure of related compounds shows that spatial isolation by aromatic moieties can lead to high stability, which is crucial for their storage and application in pharmaceutical formulations (Wang, C., et al., 2006).

Chemical Properties Analysis

The chemical properties of oxadiazole derivatives are characterized by their electron-withdrawing and donating capabilities, which play a significant role in their biological activities. Their ability to form weak intermolecular interactions, such as hydrogen bonds and halogen bonds, contributes to their biological efficacy and interaction with biological targets (Al-Wahaibi, L. H., et al., 2023).

科学研究应用

抗结核和抗氧化活性

一项研究重点介绍了新型2-(4-(4-氯苯基)-1H-吡唑-3-基)-5-(芳基)-1,3,4-噁二唑的合成,显示出对结核分枝杆菌的显着抗结核活性。然而,这些化合物表现出较差的抗氧化活性 (Prathap, Himaja, Mali, & Munirajasekhar, 2014).

抗菌和热性能

另一项研究合成了不对称的2,5-二取代1,3,4-噁二唑,以评估它们对革兰氏阳性菌(如金黄色葡萄球菌和枯草芽孢杆菌)的抗菌性。这些化合物还进行了热学研究,显示出显着的热稳定性和抗菌应用潜力 (Arora, Aneja, Kumar, Sharma, & Prakash, 2012).

抗增殖活性

对3-乙酰-2-取代苯基-5-(3,4,5-三甲氧基苯基)-1,3,4-噁二唑衍生物的进一步研究揭示了其在体外对癌细胞的抗增殖活性。其中一些化合物对PC3细胞具有高度的杀伤力,表明其在癌症治疗中的潜在用途 (Jin, Chen, Song, Chen, Yang, Li, Hu, & Xu, 2006).

抗菌和溶血活性

合成了5-(3-氯苯基)-2-((N-(取代)-2-乙酰胺基)硫代)-1,3,4-噁二唑衍生物,并评估了它们的抗菌、溶血和溶栓活性。这些化合物表现出优异至中等程度的抗菌活性,可考虑用于进一步的临床研究 (Aziz-Ur-Rehman 等,2020).

抗真菌和抗增殖活性

源自5-(3,4-二甲氧基苯基)-1,3,4-噁二唑的N-曼尼希碱基对病原菌和真菌表现出显着的抗菌活性,还对多种癌细胞系表现出抗增殖活性。这些发现表明这些衍生物在治疗感染和癌症方面具有治疗潜力 (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).

属性

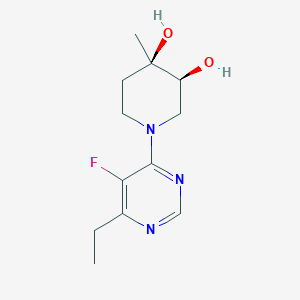

IUPAC Name |

3-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O4/c1-21-13-8-11(9-14(22-2)15(13)23-3)17-19-16(20-24-17)10-4-6-12(18)7-5-10/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHSJBLCNUAXAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NC(=NO2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-furyl)acrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5543490.png)

![1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4(1H)-quinolinone](/img/structure/B5543492.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543527.png)

![(1S*,5R*)-3-(propylsulfonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543534.png)

![N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5543537.png)

![N-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5543544.png)

![methyl {[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetate](/img/structure/B5543560.png)

![5-cyclohexyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5543567.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5543581.png)

![4-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5543591.png)